molecular formula C6H15ISi B1610414 tert-Butyl(iodo)dimethylsilane CAS No. 72726-45-5

tert-Butyl(iodo)dimethylsilane

Cat. No.: B1610414
CAS No.: 72726-45-5
M. Wt: 242.17 g/mol
InChI Key: ODGTVVCTZIKYTG-UHFFFAOYSA-N
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Description

tert-Butyl(iodo)dimethylsilane: is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, an iodine atom, and two methyl groups. This compound is of interest in organic synthesis due to its unique reactivity and utility as a reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(iodo)dimethylsilane can be synthesized through the reaction of tert-butyl(chloro)dimethylsilane with sodium iodide in acetonitrile containing tetrahydrofuran at 55°C. This reaction yields this compound as an intermediate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(iodo)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, leading to the formation of different organosilicon compounds.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium iodide, which can replace the iodine atom under suitable conditions.

    Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation and the nature of the substituents involved.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.

Scientific Research Applications

tert-Butyl(iodo)dimethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl(iodo)dimethylsilane involves the reactivity of the silicon-iodine bond. The iodine atom can be readily substituted by nucleophiles, making the compound a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl(iodo)dimethylsilane is unique due to the presence of the iodine atom, which imparts specific reactivity characteristics. The iodine atom is more reactive in substitution reactions compared to chlorine, making this compound a valuable reagent in organic synthesis.

Properties

IUPAC Name

tert-butyl-iodo-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ISi/c1-6(2,3)8(4,5)7/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGTVVCTZIKYTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502860
Record name tert-Butyl(iodo)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72726-45-5
Record name tert-Butyl(iodo)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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